Bietaserpine: A Technical Guide to Synthesis and Chemical Properties
Bietaserpine: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bietaserpine, a synthetic derivative of the natural product reserpine (B192253), is an antihypertensive agent that functions as a vesicular monoamine transporter (VMAT) inhibitor. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of bietaserpine. While specific experimental data for bietaserpine is limited in publicly available literature, this document compiles the known information and provides context based on the well-characterized properties of its parent compound, reserpine. Detailed methodologies for relevant analytical techniques are presented, and key pathways are visualized to facilitate a deeper understanding of this compound for research and drug development purposes.
Introduction
Bietaserpine, chemically known as 1-[2-(diethylamino)ethyl]reserpine, is a member of the Rauwolfia alkaloid family, derived from reserpine.[1][2] Like its parent compound, bietaserpine exhibits antihypertensive properties by inhibiting the vesicular monoamine transporter (VMAT).[1][2] This inhibition leads to the depletion of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin (B10506) from nerve terminals, resulting in a decrease in sympathetic tone and blood pressure.[3][4] This guide aims to provide an in-depth technical resource on the synthesis and chemical characteristics of bietaserpine.
Synthesis of Bietaserpine
Bietaserpine is synthesized from reserpine through the alkylation of the indole (B1671886) nitrogen atom. The most plausible synthetic route involves the reaction of reserpine with a suitable 2-(diethylamino)ethylating agent, such as 2-(diethylamino)ethyl chloride, in the presence of a base.
Proposed Synthetic Scheme:
Reserpine + 2-(diethylamino)ethyl chloride → Bietaserpine
General Experimental Protocol for N-Alkylation of Reserpine (Proposed)
-
Dissolution: Dissolve reserpine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (B52724).
-
Deprotonation: Add a strong, non-nucleophilic base, such as sodium hydride (NaH), to the solution at a reduced temperature (e.g., 0 °C) to deprotonate the indole nitrogen.
-
Alkylation: Slowly add a solution of 2-(diethylamino)ethyl chloride in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Extraction: Upon completion, quench the reaction by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Chemical Properties
Detailed experimental data for the physical and chemical properties of bietaserpine are scarce. However, the properties can be predicted to be similar to those of reserpine, with modifications arising from the addition of the diethylaminoethyl group.
General Properties
| Property | Bietaserpine | Reserpine (for reference) |
| IUPAC Name | Methyl (1R,15S,17R,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate[5] | Methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[6] |
| Synonyms | 1-diethylaminoethylreserpine, Diethylaminoreserpine, DL 152[5] | Serpasil, Sandril, Rau-Sed[6] |
| CAS Number | 53-18-9 | 50-55-5[6] |
| Chemical Formula | C39H53N3O9[1][2] | C33H40N2O9[6] |
| Molar Mass | 707.87 g/mol [1][2] | 608.69 g/mol [6] |
Physicochemical Properties (Predicted for Bietaserpine, with Reserpine data for reference)
| Property | Bietaserpine (Predicted) | Reserpine (Experimental Data) |
| Melting Point | Data not available | 264-265 °C (decomposes)[7] |
| Solubility | Expected to be soluble in chloroform (B151607) and slightly soluble in acetone. The tertiary amine group may increase aqueous solubility at acidic pH. | Soluble in chloroform, slightly soluble in acetone, almost insoluble in water, methanol (B129727), and ethanol.[7] Water solubility: 73 mg/L at 30 °C.[8] |
| pKa | The added diethylamino group would introduce a second, more basic pKa value compared to reserpine. | 6.6[8] |
| Appearance | Likely a crystalline solid, similar to reserpine. | White to slightly yellow crystalline powder.[7] |
Spectral Data
-
¹H NMR: The spectrum would be similar to that of reserpine, with the addition of signals corresponding to the diethylaminoethyl group: a triplet for the methyl protons and two quartets for the methylene (B1212753) protons.
-
¹³C NMR: The spectrum would show additional peaks for the four unique carbons of the diethylaminoethyl group.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 708.38. Fragmentation patterns would likely involve cleavage of the side chain and fragmentation of the reserpine core.
-
Infrared (IR) Spectroscopy: The spectrum would be very similar to that of reserpine, showing characteristic absorptions for C=O (ester), C-O, C-N, and aromatic C-H bonds.
Mechanism of Action and Signaling Pathways
Bietaserpine's primary mechanism of action is the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons. Its function is to pump cytosolic monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) into the vesicles for storage and subsequent release into the synapse.
By blocking VMAT2, bietaserpine prevents the loading of these neurotransmitters into synaptic vesicles. The unprotected monoamines in the cytoplasm are then metabolized by monoamine oxidase (MAO), leading to a depletion of neurotransmitter stores in the nerve terminal. This reduction in available neurotransmitters for release results in decreased signaling in the sympathetic nervous system and the central nervous system, leading to its antihypertensive and sedative effects. Some evidence also suggests that VMAT inhibitors may interact with L-type voltage-gated calcium channels.[9]
Experimental Workflows
Analytical Methods
The analysis of bietaserpine can be adapted from established methods for reserpine, primarily utilizing liquid chromatography coupled with mass spectrometry.
Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Plasma/Biological Fluids: Perform protein precipitation by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.
-
Formulations: Dissolve the formulation in a suitable solvent such as methanol and dilute to an appropriate concentration.
-
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Precursor Ion: m/z 708.4
-
Product Ions: To be determined experimentally, but would likely involve fragments from the loss of the trimethoxybenzoyl group and the diethylaminoethyl side chain.
-
Conclusion
Bietaserpine is a pharmacologically active derivative of reserpine that holds potential for further investigation. While detailed characterization of its synthesis and chemical properties is not extensively documented, this guide provides a foundational understanding based on its chemical structure and the known properties of its parent compound. The proposed synthetic route and analytical workflows offer a starting point for researchers interested in exploring this molecule. Further studies are warranted to fully elucidate the specific chemical and pharmacological profile of bietaserpine.
References
- 1. Bietaserpine [medbox.iiab.me]
- 2. Bietaserpine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Bietaserpine | C39H53N3O9 | CID 20054848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reserpine | 50-55-5 [chemicalbook.com]
- 8. Table 1, Properties of Reserpine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Vesicular monoamine transport inhibitors. Novel action at calcium channels to prevent catecholamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
